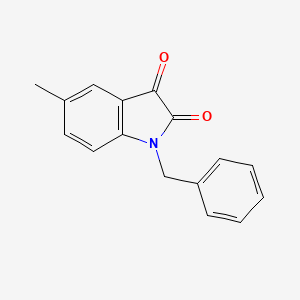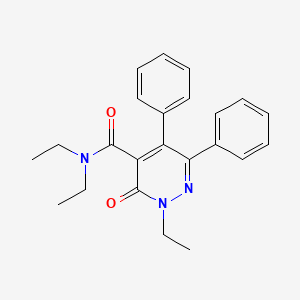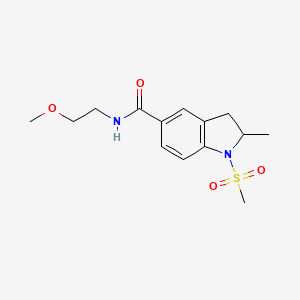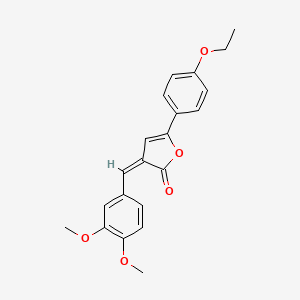![molecular formula C19H20N2O4S B4741274 2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4741274.png)
2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
Vue d'ensemble
Description
2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as ATC, is a synthetic compound that has been extensively researched for its potential use as a therapeutic agent. ATC belongs to the class of cyclic peptides, which are known for their ability to interact with biological molecules and modulate their function.
Mécanisme D'action
The mechanism of action of 2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to interact with specific biological molecules, such as enzymes and receptors, and modulate their function. This compound has been shown to have a high affinity for certain targets, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target it interacts with. For example, this compound has been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in a variety of biological processes. In addition, this compound has been shown to modulate the activity of certain receptors, which are involved in signaling pathways that regulate cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments is its ability to interact with specific biological targets, allowing researchers to study the function of these targets in a controlled setting. In addition, this compound can be synthesized in large quantities with high purity, making it a useful tool for a variety of research applications. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation and analysis.
Orientations Futures
There are many potential future directions for research on 2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of focus could be the development of new therapeutic agents based on the structure of this compound, which could be used to treat a variety of diseases. In addition, this compound could be used as a tool for studying the function of specific biological targets, which could lead to new insights into the underlying mechanisms of disease. Finally, this compound could be used in the development of new diagnostic tools, such as biosensors and imaging agents, which could be used to detect specific biological targets in vivo.
Applications De Recherche Scientifique
2-({[3-(anilinocarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied for its potential use in a variety of scientific research applications. One area of focus has been in the field of drug discovery, where this compound has been evaluated for its ability to interact with specific biological targets. In addition, this compound has been studied for its potential use in the development of new diagnostic tools, such as biosensors and imaging agents.
Propriétés
IUPAC Name |
2-[[3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-16(13-8-4-5-9-14(13)19(24)25)21-18-15(10-11-26-18)17(23)20-12-6-2-1-3-7-12/h1-3,6-7,10-11,13-14H,4-5,8-9H2,(H,20,23)(H,21,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUAEIRCAASLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4741236.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4741241.png)




![1-(ethylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4741268.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4741281.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4741284.png)